3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol is a chlorinated biphenyl compound with significant environmental and health implications. It is a derivative of biphenyl, characterized by the presence of four chlorine atoms and two hydroxyl groups. This compound is part of a larger group of chemicals known as polychlorinated biphenyls (PCBs), which have been widely studied due to their persistence in the environment and potential toxicity.
The compound can be synthesized through various chemical reactions involving chlorination of biphenyl derivatives. Its presence in the environment often results from industrial processes that utilize chlorinated compounds, leading to contamination in soil and water systems. The compound is also listed in several regulatory databases due to its classification as a persistent organic pollutant.
3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol is classified under several categories due to its chemical structure and potential effects:
The synthesis of 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol typically involves chlorination reactions using chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of catalysts.
The molecular formula for 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol is . The structure features two aromatic rings connected by a single bond with four chlorine substituents at the 3, 3', 5, and 5' positions and hydroxyl groups at the 2 and 2' positions.
The compound can undergo various chemical reactions typical of chlorinated aromatic compounds:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts which can significantly affect the reaction pathways and products formed.
The mechanism of action for 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol involves interactions at a molecular level that may disrupt endocrine functions. The compound's structure allows it to bind to hormone receptors or interfere with hormone synthesis and metabolism.
Research suggests that exposure to this compound may lead to various biological effects including reproductive toxicity and developmental issues in wildlife and humans.
Environmental studies indicate that this compound can bioaccumulate in organisms leading to long-term ecological impacts.
3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol has been studied for its potential applications in:
Due to its toxicological profile and environmental persistence, its use is heavily regulated in many countries.
3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol (CAS 21951-40-6) is primarily formed through hydroxylation of its parent PCB congener, PCB 52 (2,2′,5,5′-tetrachlorobiphenyl). This transformation is mediated by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2B isoforms in rodents and CYP2A6 in humans. The hydroxylation occurs via two distinct mechanisms: arene oxide formation and direct oxygen insertion at the para position relative to the biphenyl bond. Arene oxide intermediates undergo rapid NIH shifts, leading to stable phenolic metabolites. In PCB 52, this results in preferential formation of 4-hydroxy metabolites over 3-hydroxy derivatives due to steric constraints from chlorine substituents [4] [6].
The ortho-hydroxylated structure of 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol enables further oxidative metabolism. Experimental studies in Sprague-Dawley rats demonstrate quinone formation through cytochrome P450-mediated oxidation of the catechol moiety. This generates redox-active ortho-quinones that form protein adducts in hepatic and neural tissues, confirmed through identification of semiquinone radicals and covalently modified proteins. These electrophilic quinones participate in redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress within cells [4] [6].
Table 1: Phase I Metabolites of PCB 52 and Their Detection
Metabolite | Structure | Detection Method | Primary Tissues |
---|---|---|---|
3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol | ortho-hydroxylated biphenyl | GC-MS/MS, LC-HRMS | Liver, Serum |
PCB 52 ortho-quinone | Quinonoid derivative | Protein adduct analysis | Liver, Brain |
4,5-diOH-PCB 52 | Dihydroxylated derivative | LC-HRMS | Hepatic microsomes |
Phase II metabolism of 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol involves extensive sulfation and glucuronidation. Sulfotransferase (SULT) enzymes, particularly SULT1A1 and SULT1E1, catalyze the sulfation of the phenolic groups, yielding highly water-soluble PCB sulfate esters. Kinetic studies reveal that sulfation occurs more efficiently at one phenolic group, producing asymmetric monosulfated conjugates as the predominant metabolites. Disulfated derivatives are detected only at high substrate concentrations (>50 μM) in vitro [4] [6].
The sulfation potential is influenced by chlorine substitution patterns. The meta and para chlorine atoms adjacent to the phenolic groups create steric hindrance that reduces sulfation efficiency compared to less-halogenated hydroxylated PCBs. In vitro assays with recombinant human SULTs demonstrate a sulfation rate of 0.32 nmol/min/mg protein for 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol, approximately 40% lower than that of monohydroxylated tetrachlorobiphenyls. These sulfate conjugates exhibit biological activity, acting as inhibitors of sulfotransferase enzymes themselves (SULT1E1 IC₅₀ = 2.8 μM), potentially disrupting endogenous hormone metabolism [4] [6].
Table 2: Phase II Conjugation Kinetics of 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol
Conjugation Type | Enzyme(s) | Km (μM) | Vmax (nmol/min/mg) | Major Detected Conjugates |
---|---|---|---|---|
Sulfation | SULT1A1, 1E1 | 18.7 ± 2.3 | 0.32 ± 0.04 | Monosulfate ester |
Glucuronidation | UGT1A1, 2B7 | 24.9 ± 3.1 | 0.21 ± 0.03 | Monoglucuronide |
Methylation | COMT | >100 | <0.05 | Trace methyl ethers |
Metabolic divergence between species significantly influences the fate of 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol. Rat models (Sprague-Dawley) exhibit extensive sulfation, with sulfate conjugates comprising >60% of serum metabolites after PCB 52 exposure. This contrasts with human hepatocyte studies where glucuronidation predominates, accounting for approximately 75% of conjugated metabolites. The difference stems from differential expression and activity of SULT isoforms: rat SULT1B1 shows 5-fold higher activity toward this compound than human SULT1B1 [4] [6].
Tissue distribution studies in rats reveal selective retention of the parent compound in lipid-rich tissues, while conjugated metabolites accumulate in serum and hepatic compartments. Three weeks post-exposure, unchanged PCB 52 constitutes 85% of adipose tissue residues, whereas sulfated and glucuronidated derivatives of 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol represent over 90% of serum metabolites. Brain tissue contains predominantly unconjugated hydroxylated derivatives, suggesting limited blood-brain barrier penetration of the polar conjugates. This distribution pattern demonstrates how metabolic transformations directly influence tissue-specific exposure [4] [6].
Gut microbiota contribute significantly to the biotransformation of 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol through reductive dechlorination and hydrolytic reactions. Clostridium and Eubacterium species express azo-reductases and dehalogenases that catalyze the stepwise removal of chlorine atoms, producing lower-chlorinated biphenyl derivatives. This anaerobic metabolism generates tri- and dichlorinated biphenyl metabolites not observed in hepatic systems, demonstrating the complementary nature of host-microbiome metabolism .
The gut microbiome also hydrolyzes conjugated metabolites excreted via bile. Sulfate and glucuronide conjugates undergo enzymatic deconjugation by microbial sulfatases and β-glucuronidases, regenerating the aglycone 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol within the intestinal lumen. This enables enterohepatic recirculation, prolonging systemic exposure. Germ-free rat studies show 3-fold reduced plasma concentrations of hydroxylated metabolites compared to conventional rats after PCB 52 exposure, confirming the microbiota's critical role in modulating bioavailability and systemic exposure [5].
Table 3: Microbial Enzymes Involved in 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol Biotransformation
Microbial Enzyme | Bacterial Genera | Reaction Catalyzed | Major Products |
---|---|---|---|
Azo-/Nitroreductases | Clostridium, Eubacterium | Reductive dechlorination | Trichlorobiphenyl diols |
Sulfatases | Bacteroides, Enterococcus | Hydrolysis of sulfate conjugates | Regenerated aglycone |
β-Glucuronidases | Escherichia, Lactobacillus | Hydrolysis of glucuronides | Free hydroxylated compounds |
Dehydroxylases | Lactobacillus, Bifidobacterium | Catechol degradation | Dehydroxylated chlorobiphenyls |
The microbiome's metabolic activity creates complex feedback loops: microbial deconjugation increases aglycone availability for hepatic re-conjugation, while dechlorination products may undergo further hydroxylation by host enzymes. Additionally, in vitro fermentation studies reveal that 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol alters microbial community composition, reducing Bifidobacterium abundance by 40% while increasing Clostridiales populations. This suggests the compound or its metabolites may selectively inhibit certain bacterial taxa, potentially modifying its own metabolic fate through shifts in microbial enzymatic profiles [5] [9].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: